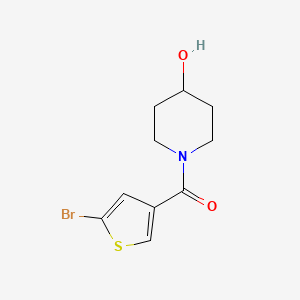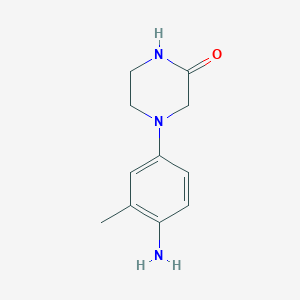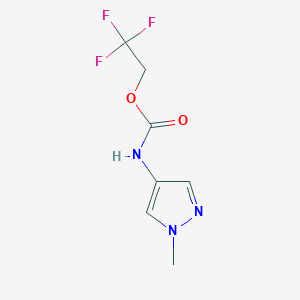
3-(Cyclopropylmethoxy)-4-methylaniline
Overview
Description
3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenylamine group
Preparation Methods
The preparation of 3-(Cyclopropylmethoxy)-4-methylaniline involves several synthetic routes. One common method includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, followed by hydroxylation and further alkylation to produce the desired compound . The reaction conditions typically involve the use of catalysts such as N,N-dimethylformamide and ethyl acetate . Industrial production methods focus on optimizing these steps to achieve high yields and purity, making the process suitable for large-scale manufacturing.
Chemical Reactions Analysis
3-(Cyclopropylmethoxy)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and sodium hydroxide . For example, the compound can be oxidized to form corresponding benzoic acids or reduced to form amines. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of diverse products.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis . The compound’s ability to inhibit epithelial-mesenchymal transformation makes it a promising candidate for developing new treatments for fibrotic diseases . Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . By modulating these molecular targets, the compound exerts its therapeutic effects in conditions like pulmonary fibrosis.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-methylaniline can be compared with other similar compounds, such as 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid and N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide . These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is known for its inhibitory effects on pulmonary fibrosis , while N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide is used as a reference standard in pharmaceutical research . The unique combination of cyclopropylmethoxy and methylphenylamine groups in this compound distinguishes it from these related compounds, offering distinct advantages in specific research applications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDSZTYLZJULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)sulfanyl]propan-1-ol](/img/structure/B1386287.png)
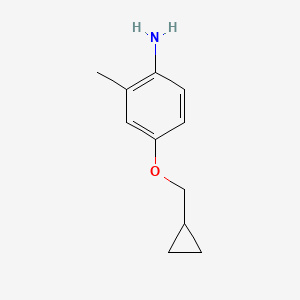
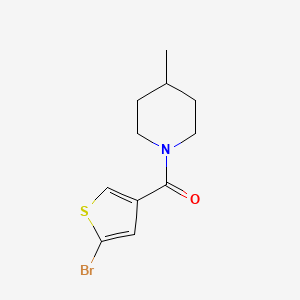
![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)
![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)


![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)
![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)
